

O-(mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: **O-(mesitylsulfonyl)hydroxylamine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of **O-(mesitylsulfonyl)hydroxylamine** (MSH), a versatile and reactive aminating agent used in organic synthesis. Due to its inherent instability, this document compiles predicted spectral data based on its known structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and safe handling of this important synthetic intermediate.

Chemical Structure and Properties

- IUPAC Name: **O-(mesitylsulfonyl)hydroxylamine**
- Synonyms: MSH, Amino 2,4,6-trimethylbenzenesulfonate
- CAS Number: 36016-40-7
- Molecular Formula: $C_9H_{13}NO_3S$
- Molecular Weight: 215.27 g/mol [\[1\]](#)
- Appearance: Pale yellow to pale beige oil or white solid

- Melting Point: 93-94 °C[2]
- Solubility: Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, and THF; insoluble in water and petroleum ether.[2]

Safety Note: **O-(mesitylsulfonyl)hydroxylamine** is a high-energy compound and has the potential to be explosive.[3] It is reported to decompose rapidly at room temperature and should be prepared immediately before use and not stored.[2] All handling should be conducted with appropriate personal protective equipment (PPE) and behind a safety shield.

Predicted Spectral Data

Due to the reactive nature of **O-(mesitylsulfonyl)hydroxylamine**, obtaining and publishing high-resolution spectra can be challenging. The following tables summarize the predicted spectral data based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0	s	2H	Aromatic H (meta to SO ₂)
~5.0	br s	2H	NH ₂
~2.6	s	6H	Aromatic CH ₃ (ortho to SO ₂)
~2.3	s	3H	Aromatic CH ₃ (para to SO ₂)

Predicted solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~143	Aromatic C (para to SO ₂)
~140	Aromatic C (ipso to SO ₂)
~132	Aromatic C (ortho to SO ₂)
~130	Aromatic C (meta to SO ₂)
~23	Aromatic CH ₃ (ortho to SO ₂)
~21	Aromatic CH ₃ (para to SO ₂)

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (methyl)
1600-1585, 1500-1400	Medium-Strong	Aromatic C=C ring stretches
1370-1350	Strong	S=O asymmetric stretch (sulfonyl)
1180-1160	Strong	S=O symmetric stretch (sulfonyl)
900-800	Strong	S-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
215.06	$[\text{M}]^+$, Molecular ion
199	$[\text{M}-\text{O}]^+$
183	$[\text{M}-\text{O}-\text{NH}_2]^+$, Mesitylenesulfonyl cation
119	$[\text{Mesityl}]^+$
91	Tropylium ion
32	$[\text{NH}_2\text{O}]^+$

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a reactive compound like **O-(mesitylsulfonyl)hydroxylamine**. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

- Sample Preparation:
 - Due to the compound's instability, prepare the sample immediately after synthesis.
 - Weigh approximately 5-10 mg of freshly prepared **O-(mesitylsulfonyl)hydroxylamine** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in which the compound is soluble.
 - Gently agitate the tube to dissolve the sample.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: Room temperature.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C is less sensitive.
 - Temperature: Room temperature.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **O-(mesitylsulfonyl)hydroxylamine** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .

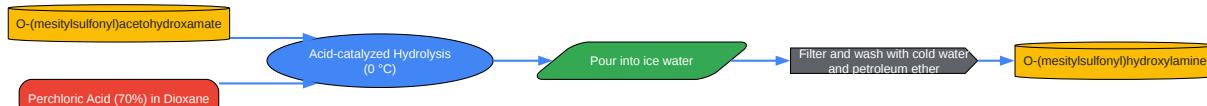
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution (approximately 1 mg/mL) of the freshly synthesized compound in a suitable volatile solvent such as acetonitrile or dichloromethane.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode is likely to be most effective.
 - Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas (N₂): Adjust for a stable spray.
 - Drying Gas (N₂): Set to a temperature and flow rate that aids desolvation without causing thermal decomposition (e.g., 150-250 °C).
 - Mass Range: Scan from m/z 50 to 500.

Synthesis Workflow

The most common synthesis of **O-(mesitylsulfonyl)hydroxylamine** involves the hydrolysis of an acetohydroxamate precursor. This workflow can be visualized as follows:

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Caption: Synthesis of **O-(mesitylsulfonyl)hydroxylamine**.

This guide provides a foundational understanding of the spectral properties of **O-(mesitylsulfonyl)hydroxylamine**. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate characterization. Given the compound's hazardous nature, all experimental work should be conducted with extreme caution and adherence to institutional safety protocols.

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References

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